molecular formula C19H24N2O B11835571 Phenyl(4',5',6',7'-tetrahydrospiro[cyclohexane-1,3'-indazol]-2'(3a'H)-yl)methanone

Phenyl(4',5',6',7'-tetrahydrospiro[cyclohexane-1,3'-indazol]-2'(3a'H)-yl)methanone

Cat. No.: B11835571
M. Wt: 296.4 g/mol
InChI Key: HWUIVTBLWBTGAX-UHFFFAOYSA-N
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Description

Phenyl(4’,5’,6’,7’-tetrahydrospiro[cyclohexane-1,3’-indazol]-2’(3a’H)-yl)methanone is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl(4’,5’,6’,7’-tetrahydrospiro[cyclohexane-1,3’-indazol]-2’(3a’H)-yl)methanone typically involves multi-step organic reactions. The process often starts with the preparation of the indazole core, followed by the formation of the spirocyclic structure through cyclization reactions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Phenyl(4’,5’,6’,7’-tetrahydrospiro[cyclohexane-1,3’-indazol]-2’(3a’H)-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium on carbon, platinum oxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Phenyl(4’,5’,6’,7’-tetrahydrospiro[cyclohexane-1,3’-indazol]-2’(3a’H)-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Phenyl(4’,5’,6’,7’-tetrahydrospiro[cyclohexane-1,3’-indazol]-2’(3a’H)-yl)methanone involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Phenylindazole derivatives: Compounds with similar indazole cores but different substituents.

    Spirocyclic compounds: Molecules with similar spirocyclic structures but different functional groups.

Uniqueness

Phenyl(4’,5’,6’,7’-tetrahydrospiro[cyclohexane-1,3’-indazol]-2’(3a’H)-yl)methanone is unique due to its specific combination of a spirocyclic structure and an indazole core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H24N2O

Molecular Weight

296.4 g/mol

IUPAC Name

phenyl(spiro[4,5,6,7-tetrahydro-3aH-indazole-3,1'-cyclohexane]-2-yl)methanone

InChI

InChI=1S/C19H24N2O/c22-18(15-9-3-1-4-10-15)21-19(13-7-2-8-14-19)16-11-5-6-12-17(16)20-21/h1,3-4,9-10,16H,2,5-8,11-14H2

InChI Key

HWUIVTBLWBTGAX-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C3CCCCC3=NN2C(=O)C4=CC=CC=C4

Origin of Product

United States

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